molecular formula C22H12F6N2OS B2728687 3-phenyl-6-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]thieno[3,2-b]pyridine-2-carboxamide CAS No. 478260-60-5

3-phenyl-6-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]thieno[3,2-b]pyridine-2-carboxamide

Cat. No.: B2728687
CAS No.: 478260-60-5
M. Wt: 466.4
InChI Key: FCAHAFGKQMSFLH-UHFFFAOYSA-N
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Description

3-phenyl-6-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]thieno[3,2-b]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C22H12F6N2OS and its molecular weight is 466.4. The purity is usually 95%.
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Biological Activity

The compound 3-phenyl-6-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]thieno[3,2-b]pyridine-2-carboxamide is a member of the thieno[3,2-b]pyridine family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of the compound is C22H16F6N2OC_{22}H_{16}F_6N_2O with a molecular weight of 442.37 g/mol. The compound features significant trifluoromethyl groups that are known to enhance biological activity by increasing lipophilicity and metabolic stability.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thieno[3,2-b]pyridines. In vitro assays demonstrated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, a related compound showed an IC50 value of 0.5 µM against HeLa cells, indicating potent anticancer properties .

Anti-inflammatory Activity

The anti-inflammatory effects of thieno[3,2-b]pyridine derivatives have also been investigated. Compounds in this class have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. A study reported that certain thieno derivatives exhibited IC50 values comparable to celecoxib (0.04 µM) in COX-2 inhibition assays .

The mechanism by which these compounds exert their biological effects often involves the modulation of signaling pathways relevant to cell proliferation and inflammation. For instance, thieno derivatives may inhibit the mTOR pathway, which is critical for cell growth and metabolism .

Structure-Activity Relationships (SAR)

The presence of trifluoromethyl groups in the structure is essential for enhancing the potency of these compounds. SAR studies indicate that modifications at specific positions on the thieno[3,2-b]pyridine scaffold can lead to significant changes in biological activity. For example:

  • Positioning of Trifluoromethyl Groups : The introduction of trifluoromethyl groups at both the 6 and N-phenyl positions has been shown to improve binding affinity to target proteins.
  • Substituent Variations : Variations in substituents on the phenyl rings can influence the overall hydrophobicity and electronic properties of the molecule, thereby affecting its biological efficacy.

Case Studies

  • In Vitro Cytotoxicity : A study involving a series of thieno[3,2-b]pyridine derivatives demonstrated that compounds with multiple trifluoromethyl groups exhibited enhanced cytotoxicity against breast cancer cell lines compared to their non-fluorinated counterparts .
  • Anti-inflammatory Efficacy : In vivo studies using carrageenan-induced paw edema models indicated that certain thieno derivatives significantly reduced inflammation compared to standard anti-inflammatory drugs like indomethacin .

Data Summary Table

Activity TypeCompound ExampleIC50 Value (µM)Reference
AntitumorThieno Derivative0.5
COX-2 InhibitionCelecoxib0.04
Anti-inflammatoryIndomethacin9.17

Properties

IUPAC Name

3-phenyl-6-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]thieno[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12F6N2OS/c23-21(24,25)13-7-4-8-15(9-13)30-20(31)19-17(12-5-2-1-3-6-12)18-16(32-19)10-14(11-29-18)22(26,27)28/h1-11H,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCAHAFGKQMSFLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC3=C2N=CC(=C3)C(F)(F)F)C(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12F6N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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